Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate
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Overview
Description
Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is a complex organic compound that features a benzimidazole core fused with a pyrrolidinone ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate involves its interaction with specific molecular targets. The benzimidazole ring can mimic the structure of nucleotides, allowing it to interact with DNA or RNA. This interaction can disrupt normal cellular processes, making it a potential candidate for anticancer or antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure.
Indole Derivatives: Compounds like indole-3-acetic acid, which share structural similarities and biological activities.
Uniqueness
Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is unique due to its combination of a benzimidazole core with a pyrrolidinone ring and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler benzimidazole or indole derivatives.
Properties
IUPAC Name |
methyl 2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-16-7-5-6-15(11-16)23-12-14(10-19(23)25)21-22-17-8-3-4-9-18(17)24(21)13-20(26)28-2/h3-9,11,14H,10,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSOXZOEFIVMST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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